Differential Tissue Iron Biodistribution of Iron Dextran vs. Other IV Iron Nanomedicines in an Anemic Rat Model
In a controlled comparative study using an anemic rat model, the tissue iron biodistribution of four intravenous iron-carbohydrate nanomedicines was systematically evaluated [1]. Despite achieving similar serum iron profiles, the preparations exhibited markedly different patterns of iron deposition in target tissues [1]. Specifically, iron dextran (ID) was compared directly against ferric carboxymaltose (FCM), iron sucrose (IS), and iron isomaltoside 1000 (IIM) [1]. The study found that tissue iron repletion differences were confirmed by histopathology, underscoring that serum iron levels are an unreliable surrogate for the pharmacodynamic endpoint of tissue iron delivery [1].
| Evidence Dimension | Tissue iron biodistribution variability among IV iron-carbohydrate nanomedicines |
|---|---|
| Target Compound Data | Markedly different tissue iron deposition pattern compared to FCM, IS, and IIM. |
| Comparator Or Baseline | Ferric carboxymaltose (FCM), iron sucrose (IS), and iron isomaltoside 1000 (IIM) |
| Quantified Difference | Statistically significant and histopathologically confirmed variability in tissue iron distribution despite similar serum iron profiles. |
| Conditions | Anemic CD rat model; comparative study evaluating pharmacokinetics (serum iron, biodistribution) and pharmacodynamics (hematological parameters). |
Why This Matters
For procurement in research settings, this evidence demonstrates that iron dextran is not a functional equivalent to other IV iron products; its unique biodistribution pattern is a critical experimental variable that must be controlled or accounted for in studies of iron metabolism and tissue-specific effects.
- [1] Funk F, Weber K, Nyffenegger N, Fuchs JA, Barton A. Tissue biodistribution of intravenous iron-carbohydrate nanomedicines differs between preparations with varying physicochemical characteristics in an anemic rat model. Eur J Pharm Sci. 2022; 174: 106191. View Source
